molecular formula C23H21Cl2N3O B12135042 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide

4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B12135042
M. Wt: 426.3 g/mol
InChI Key: XIXSCSXWEVVPJI-UHFFFAOYSA-N
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Description

4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,5-dichlorophenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide typically involves the reaction of 2,5-dichlorophenyl isocyanate with N,N-diphenylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Purification steps, including recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it useful in the development of materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism of action of 4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound shares the 2,5-dichlorophenyl group but differs in its core structure, containing a biguanide moiety instead of a piperazine ring.

    (2R)-1-[4-({4-[(2,5-Dichlorophenyl)amino]-2-pyrimidinyl}amino)phenoxy]-3-(dimethylamino)-2-propanol: This compound also contains the 2,5-dichlorophenyl group but is structurally distinct with a pyrimidinyl and phenoxy group.

Uniqueness

4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide is unique due to its specific combination of a piperazine ring with a 2,5-dichlorophenyl group and two phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C23H21Cl2N3O

Molecular Weight

426.3 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-N,N-diphenylpiperazine-1-carboxamide

InChI

InChI=1S/C23H21Cl2N3O/c24-18-11-12-21(25)22(17-18)26-13-15-27(16-14-26)23(29)28(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17H,13-16H2

InChI Key

XIXSCSXWEVVPJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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